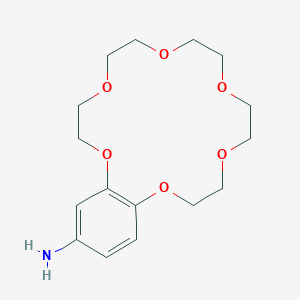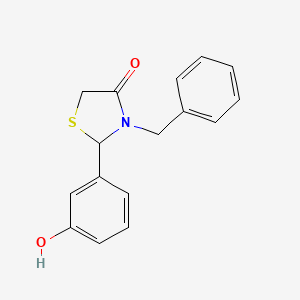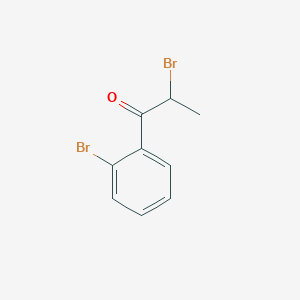
2-Bromo-1-(2-bromophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-1-(2-bromophenyl)propan-1-one” is a chemical compound with the molecular formula C9H9BrO. It has a molecular weight of 213.071 . This compound is also known as 1-Propanone, 2-bromo-1-phenyl- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the second carbon of a three-carbon chain (propanone). The first carbon of the chain is attached to a phenyl group (a six-carbon ring), and the third carbon of the chain is double-bonded to an oxygen atom .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 213.07 g/mol. It is a liquid at room temperature with a density of 1.291 g/mL at 25 °C .
Scientific Research Applications
Crystallographic Analysis
The compound's structural analysis reveals significant details about its molecular conformation and interactions. In a related study, molecules connected by C—H⋯O hydrogen bonds form [010] ribbons, highlighting the compound's potential in crystal engineering and material science applications (Fun, Hemamalini, Nithinchandra, & Kalluraya, 2010).
Enzymatic Synthesis Strategies
Enzymatic strategies have been developed for synthesizing enantioenriched amines from ketones derived from 2-bromophenols, demonstrating the compound's utility in synthesizing pharmaceutical precursors, such as Levofloxacin (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Synthesis and Biological Examination
The synthesis and biological examination of derivatives, including 1-phenyl- and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one, provide insights into their potential as intravenous anesthetics, highlighting the compound's importance in developing new anesthetic drugs (Stenlake, Patrick, & Sneader, 1989).
Organic Synthesis Applications
The reaction of o-Bromophenyl isocyanide with primary amines, including derivatives of 2-bromophenyl, to afford benzimidazoles, suggests a significant role for the compound in organic synthesis and pharmaceutical development (Lygin & Meijere, 2009).
Antimicrobial Studies
The compound's derivatives have been synthesized and characterized for antimicrobial properties, indicating its potential use in developing new antimicrobial agents (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Safety and Hazards
When handling “2-Bromo-1-(2-bromophenyl)propan-1-one”, it is recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
properties
IUPAC Name |
2-bromo-1-(2-bromophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMZCFWXKPMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-1H-indole](/img/structure/B2564438.png)



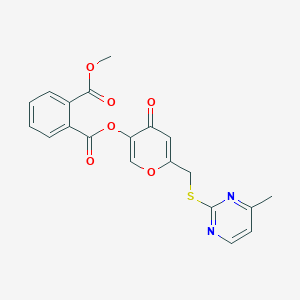
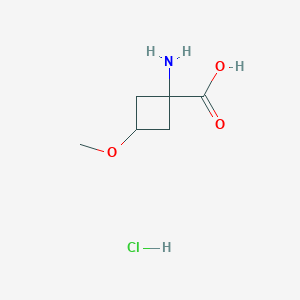
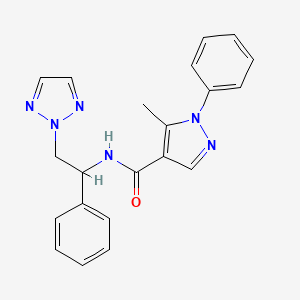
![5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2564449.png)
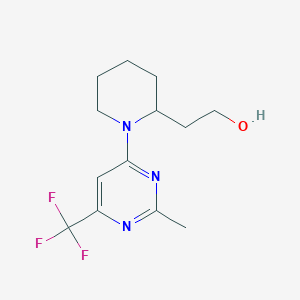
![1-(m-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2564452.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2564454.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)
